molecular formula C10H14N2 B1405977 N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine CAS No. 1505926-86-2

N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine

Cat. No. B1405977
M. Wt: 162.23 g/mol
InChI Key: KVGOMWRCGCWRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine is a chemical compound with the formula C10H14N2 and a molecular weight of 162.23 . It is used as a chemical reagent for research purposes .


Molecular Structure Analysis

The molecular structure of N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a methylpyridine group via a methylene bridge . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Potential Research Directions

Neurotransmitter Systems Modulation

Research on similar compounds has explored their role in modulating neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA), which are critical in various neurological and psychiatric disorders. For instance, compounds acting as 5-HT1B antagonists have shown potential in treating anxiety and affective disorders due to their anxiolytic and antidepressant efficacy in animal models (Hudzik et al., 2003). Such studies suggest that N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine could be investigated for similar neuromodulatory effects.

Drug Interaction and Toxicity

Another area of interest is the study of new psychoactive substances (NPS) and their interactions, which can lead to complex clinical presentations like serotonin syndrome. This syndrome results from excessive serotonergic activity and can be induced by various drugs, highlighting the importance of understanding drug interactions and toxicological profiles (Schifano et al., 2021). Research on N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine might explore its pharmacokinetics, potential for interaction with other compounds, and safety profile.

Enhancement of Therapeutic Protocols

The use of D-cycloserine, a compound with partial NMDA receptor agonist activity, in enhancing fear extinction and exposure therapy in neuropsychiatric diseases like anxiety disorders and schizophrenia, underscores the potential of targeting specific neurotransmitter systems for therapeutic gains (Norberg et al., 2008). Investigating N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine in similar contexts could provide new avenues for augmenting existing treatments.

Safety And Hazards

As a research chemical, N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine should be handled with care. It is not intended for human use . Specific safety data and hazard information are not available.

properties

IUPAC Name

N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-3-10(11-6-8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGOMWRCGCWRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.